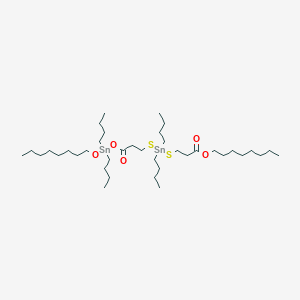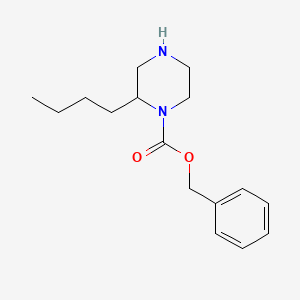
Phenol, p-arsenoso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, p-arsenoso- is a chemical compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group Phenol, p-arsenoso- is specifically known for its unique structure where an arsenic atom is bonded to the para position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: Phenol, p-arsenoso- can be synthesized through several methods. One common approach involves the reaction of phenol with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the use of arsenic acid and phenol under acidic conditions, leading to the formation of phenol, p-arsenoso-.
Industrial Production Methods: Industrial production of phenol, p-arsenoso- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Phenol, p-arsenoso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing quinones.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic-containing quinones, while substitution reactions can produce halogenated or nitrated derivatives of phenol, p-arsenoso-.
科学的研究の応用
Phenol, p-arsenoso- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Phenol, p-arsenoso- is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of phenol, p-arsenoso- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to the accumulation of toxic intermediates and cell death. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Phenol, p-arsenoso- can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the arsenic moiety and has different chemical and biological properties.
Arsenic Acid: A related compound with arsenic in a different oxidation state and different reactivity.
Arsenic Trioxide: Another arsenic-containing compound with distinct chemical and biological properties.
Uniqueness: Phenol, p-arsenoso- is unique due to the presence of both phenolic and arsenic functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
By understanding the properties, reactions, and applications of phenol, p-arsenoso-, researchers can explore its potential in diverse fields and develop new technologies and therapies based on its unique characteristics.
特性
CAS番号 |
5453-66-7 |
|---|---|
分子式 |
C6H5AsO2 |
分子量 |
184.02 g/mol |
IUPAC名 |
4-arsorosophenol |
InChI |
InChI=1S/C6H5AsO2/c8-6-3-1-5(7-9)2-4-6/h1-4,8H |
InChIキー |
STPYWOHWWUWHIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)[As]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)

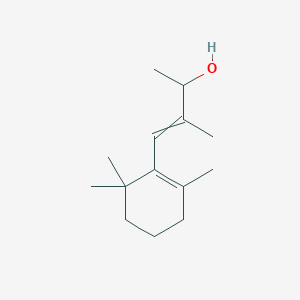

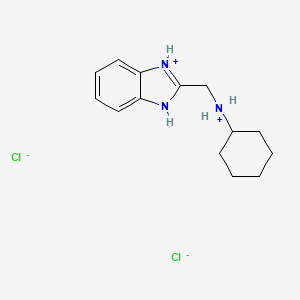

-methanone](/img/structure/B13751217.png)
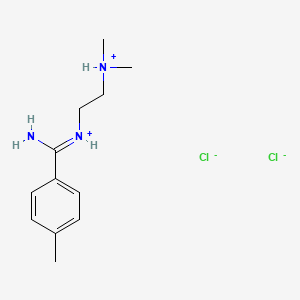

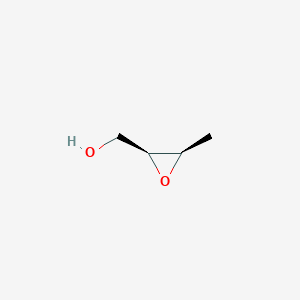
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
